2-(5-Iodo-indol-1-yl)-ethanol
CAS No.: 690266-56-9
Cat. No.: VC2917404
Molecular Formula: C10H10INO
Molecular Weight: 287.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 690266-56-9 |
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Molecular Formula | C10H10INO |
Molecular Weight | 287.1 g/mol |
IUPAC Name | 2-(5-iodoindol-1-yl)ethanol |
Standard InChI | InChI=1S/C10H10INO/c11-9-1-2-10-8(7-9)3-4-12(10)5-6-13/h1-4,7,13H,5-6H2 |
Standard InChI Key | KYAUNWDMLVWKRV-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=CN2CCO)C=C1I |
Canonical SMILES | C1=CC2=C(C=CN2CCO)C=C1I |
Introduction
Structural and Physical Properties
Molecular Structure and Characteristics
The molecular structure of 2-(5-Iodo-indol-1-yl)-ethanol features the indole bicyclic heterocycle system consisting of a benzene ring fused to a pyrrole ring. The iodine atom is positioned at carbon 5 of the benzene portion, while the hydroxyethyl chain (—CH2CH2OH) is connected to the nitrogen atom of the pyrrole portion. This arrangement creates a molecule with distinct regions of reactivity that contribute to its chemical versatility.
The physical properties of 2-(5-Iodo-indol-1-yl)-ethanol, according to available data, include a molecular weight of 287.09700 g/mol and a calculated polar surface area (PSA) of 25.16000 square Ångströms . The compound has a calculated LogP value of 2.23820, which indicates moderate lipophilicity and suggests a balance between hydrophilic and lipophilic character . This property profile makes the compound potentially valuable in medicinal chemistry applications where membrane permeability is an important consideration.
Physicochemical Properties
Comprehensive Property Profile
The following table summarizes the known physicochemical properties of 2-(5-Iodo-indol-1-yl)-ethanol based on available data:
Synthesis Methods and Preparation
Purification and Characterization Techniques
Standard purification techniques for organic compounds like 2-(5-Iodo-indol-1-yl)-ethanol typically include recrystallization, column chromatography, and in some cases, sublimation. The search results mention specific solvent systems used for the recrystallization of related compounds, such as methyl tert-butylether:hexane (1:1) for the purification of certain indole intermediates .
Characterization of the purified compound would typically involve a combination of analytical techniques including NMR spectroscopy (¹H and ¹³C NMR), mass spectrometry, IR spectroscopy, and elemental analysis. The search results include examples of NMR characterization data for related compounds, illustrating the typical approach to structural confirmation .
Chemical Reactivity and Transformations
Reactive Sites and Chemical Behavior
The structure of 2-(5-Iodo-indol-1-yl)-ethanol features several reactive sites that contribute to its chemical versatility:
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The iodine atom at the 5-position provides a reactive site for various metal-catalyzed coupling reactions, including Suzuki, Sonogashira, and Heck reactions. This reactivity is illustrated in the literature for related iodinated compounds, such as the iodo-cycloisomerization reactions described in the search results .
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The primary alcohol function in the hydroxyethyl chain can participate in typical alcohol reactions, including esterification, oxidation, and conversion to a leaving group for subsequent substitution reactions.
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The indole core itself has characteristic reactivity, particularly at the C-2 and C-3 positions, which can undergo electrophilic aromatic substitution reactions.
Applications and Significance
Current Research Applications
Based on its structure and the known applications of similar compounds, 2-(5-Iodo-indol-1-yl)-ethanol likely has significance in several research areas:
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Synthetic Intermediate: The compound can serve as a valuable building block in the synthesis of more complex molecules, leveraging the reactivity of both the iodine substituent and the hydroxyethyl group.
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Medicinal Chemistry: Indole derivatives are privileged structures in drug discovery. The specific substitution pattern in 2-(5-Iodo-indol-1-yl)-ethanol provides opportunities for structure-activity relationship studies and the development of biologically active compounds.
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Materials Science: Iodinated aromatic compounds have applications in materials chemistry, including the development of functional materials with specific electronic or optical properties.
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